![molecular formula C19H16F3N3OS3 B2411055 2-benzylsulfanyl-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide CAS No. 476464-56-9](/img/structure/B2411055.png)
2-benzylsulfanyl-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
This compound, also known as 2-{[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N’-{(E)-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}ACETOHYDRAZIDE, has a linear formula of C19H18N4OS4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Scientific Research Applications
Structural Analysis and Molecular Interactions
The compound 2-benzylsulfanyl-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide has been studied for its structural properties and molecular interactions. In one study, the structural analysis revealed that the planes of the acetamide and 1,3,4-thiadiazole units are twisted, and the thiadiazole S atom and the acetamide O atom are syn-oriented due to a hypervalent S⋯O interaction. This structure forms centrosymmetric dimers via N—H⋯N hydrogen bonds in the crystal, further connected by C—H⋯O interactions into layers (Ismailova et al., 2014).
Synthesis and Pharmacological Evaluation
Another significant area of research is the synthesis and pharmacological evaluation of analogs related to this compound. For instance, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs have been synthesized and evaluated as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), indicating the therapeutic potential of GLS inhibition in cancer treatment. Some of these analogs showed improved drug-like molecular properties over the parent compound (Shukla et al., 2012).
Antimicrobial Activity
Compounds related to this compound have also been studied for their antimicrobial properties. For example, a series of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide showed relative activity against acetylcholinesterase, suggesting potential use in treating conditions like Alzheimer's disease. This illustrates the broader applicability of such compounds in antimicrobial and possibly antifungal research (Siddiqui et al., 2013).
Safety and Hazards
properties
IUPAC Name |
2-benzylsulfanyl-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3OS3/c20-19(21,22)15-8-4-7-14(9-15)11-28-18-25-24-17(29-18)23-16(26)12-27-10-13-5-2-1-3-6-13/h1-9H,10-12H2,(H,23,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHHCGBJLYZLCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3OS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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